
(2E)-2-methyl-3-phenyl-N-propylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-methyl-3-phenyl-N-propylprop-2-enamide is an organic compound with a unique structure characterized by a phenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-methyl-3-phenyl-N-propylprop-2-enamide typically involves the amidation of N-protecting group-N-methyl-1,3-propane diamine with (2E)-3-(2-thienyl) acrylic acid or its derivatives . The reaction conditions are moderate, usually carried out at temperatures ranging from 10 to 30°C . The process involves the removal of the protecting group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same amidation reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-methyl-3-phenyl-N-propylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(2E)-2-methyl-3-phenyl-N-propylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-methyl-3-phenyl-N-propylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid
- (2E)-3-(2-oct-1-yn-1-ylphenyl)acrylic acid
Uniqueness
(2E)-2-methyl-3-phenyl-N-propylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(E)-2-methyl-3-phenyl-N-propylprop-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-3-9-14-13(15)11(2)10-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,14,15)/b11-10+ |
InChI Key |
RUCSNGQMDLYMNJ-ZHACJKMWSA-N |
Isomeric SMILES |
CCCNC(=O)/C(=C/C1=CC=CC=C1)/C |
Canonical SMILES |
CCCNC(=O)C(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


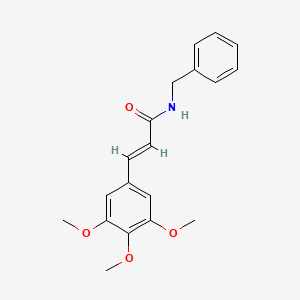
![N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B11011638.png)
![5-(2-methoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11011644.png)
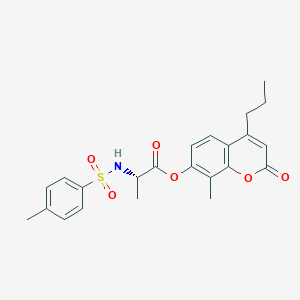
![N-[2-(1H-indol-3-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11011661.png)
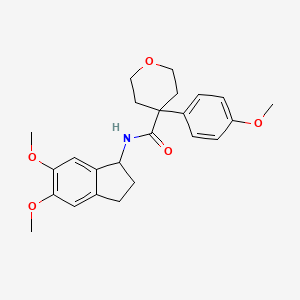
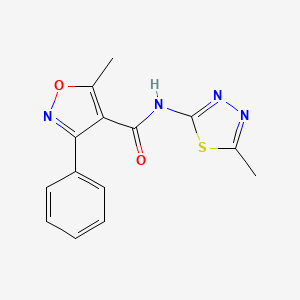
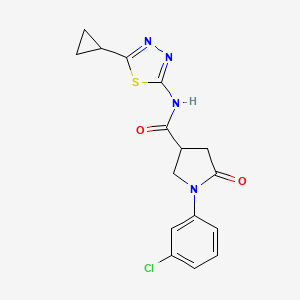
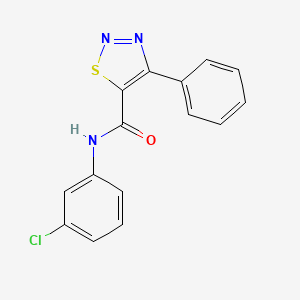
![4-butyl-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11011679.png)
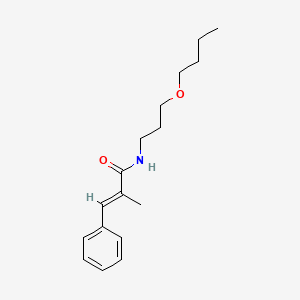
![N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide](/img/structure/B11011686.png)
![N-[4-(acetylamino)phenyl]-4-(propanoylamino)benzamide](/img/structure/B11011696.png)

